

Telatinib Mesylate preclinical trial data summary.

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An In-depth Technical Guide to **Telatinib Mesylate** Preclinical Data

Introduction

Telatinib (BAY 57-9352) is an orally available, potent, small-molecule inhibitor targeting the tyrosine kinase domains of several receptors implicated in tumor angiogenesis and proliferation.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[4][5][6][7][8] By inhibiting these key signaling pathways, Telatinib disrupts the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[4] This document provides a comprehensive summary of the preclinical data for **Telatinib Mesylate**, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Data Presentation Biochemical and Cellular Activity

The inhibitory activity of Telatinib was assessed through various in vitro assays, including kinase activity assays and cell-based proliferation and phosphorylation assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.



Target / Assay	IC50 Value	Reference
Kinase Assays		
c-Kit	1 nM	[4][5][8]
VEGFR3 (Flt-4)	4 nM	[4][5][8]
VEGFR2 (KDR)	6 nM	[4][5][8]
PDGFRα	15 nM	[4][5][8]
Cell-Based Assays		
VEGFR2 Autophosphorylation	19 nM	[2][4]
VEGF-dependent HUVEC Proliferation	26 nM	[2][4]
PDGF-stimulated HAoSMC Growth	249 nM	[2][4]

HUVEC: Human Umbilical Vein Endothelial Cells; HAoSMC: Human Aortic Smooth Muscle Cells.

Telatinib demonstrates high selectivity, with little inhibitory activity observed against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][4][5][8]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of Telatinib.



Animal Model	Tumor Type	Treatment	Key Findings	Reference
Nude Mouse Xenograft	ABCG2 Overexpressing Tumors	Telatinib (15 mg/kg) + Doxorubicin (1.8 mg/kg)	Significantly decreased tumor growth rate and size.	[5][8]
Multiple Human Tumor Xenografts	Various	Telatinib (as a single agent)	Potent anti-tumor activity observed.	[4]

Experimental Protocols VEGFR2 Kinase Assay (Biochemical)

This assay quantifies the ability of Telatinib to inhibit the enzymatic activity of the VEGFR2 kinase domain.

- Preparation: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate such as PTK Substrate (Poly-Glu, Tyr 4:1).[9][10]
- Inhibitor Addition: Serial dilutions of **Telatinib Mesylate** are added to the wells of a 96-well plate. Control wells receive a diluent solution without the inhibitor.[9]
- Reaction Initiation: The enzymatic reaction is initiated by adding purified, recombinant VEGFR2 kinase to the wells.[9]
- Incubation: The plate is incubated for a specified time (e.g., 45 minutes) at 30°C to allow the phosphorylation reaction to proceed.[9]
- Detection: An ADP-detecting reagent (e.g., ADP-Glo[™]) is added to terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.[9][11] Luminescence is read using a microplate reader.
- Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Telatinib concentration.

Cell Proliferation Assay (Cell-Based)



This assay measures the effect of Telatinib on the growth of endothelial cells, a critical process in angiogenesis.

- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates and allowed to attach overnight.
- Treatment: The cell culture medium is replaced with a low-serum medium containing various concentrations of **Telatinib Mesylate**.
- Stimulation: Cells are stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.[2][4]
- Incubation: The plates are incubated for a period of 48-72 hours to allow for cell growth.
- Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo®), which measures metabolic activity.
- Analysis: The IC50 value is determined by analyzing the dose-response curve of cell viability versus Telatinib concentration.

Tumor Xenograft Model (In Vivo)

This model evaluates the anti-tumor efficacy of Telatinib in a living organism.

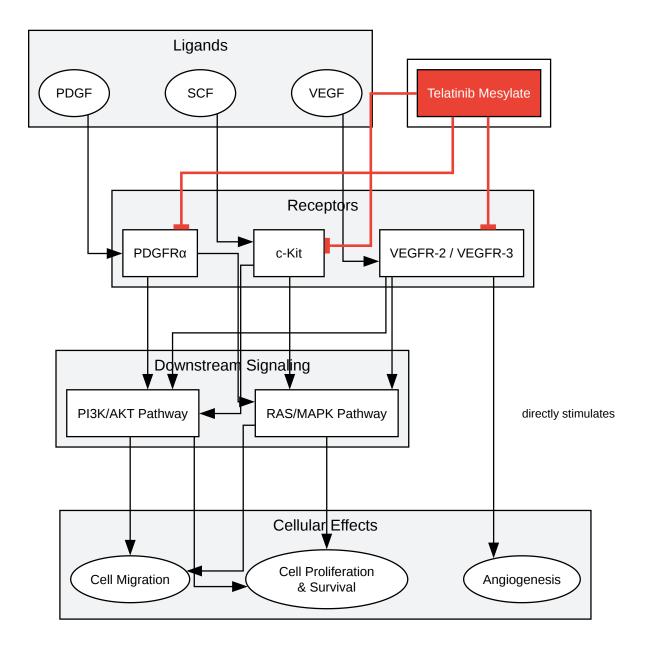
- Cell Implantation: Human tumor cells (e.g., ABCG2-overexpressing cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[5][8][12]
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[12]
- Randomization: Mice are randomly assigned to different treatment groups, including a
 vehicle control group and one or more Telatinib-treated groups.
- Drug Administration: Telatinib is administered orally, typically once or twice daily, at a specified dose (e.g., 15 mg/kg).[5][8] Treatment may be administered as a single agent or in combination with other chemotherapeutic agents.



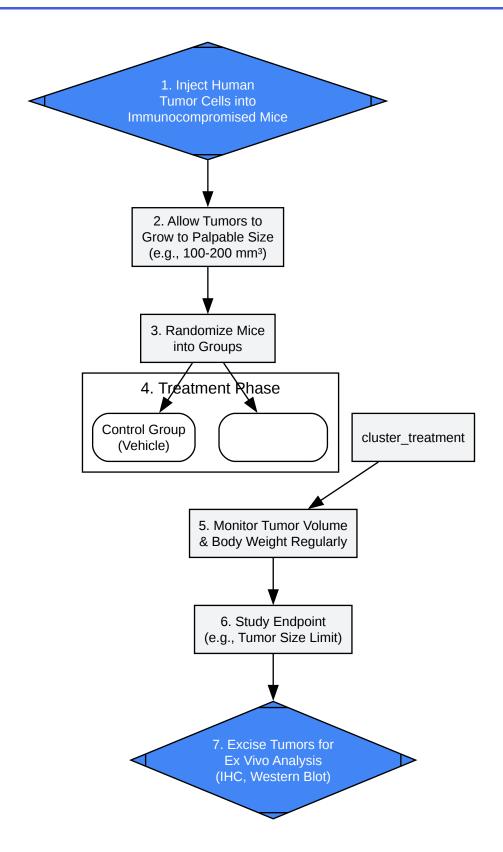
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors may be excised for further analysis, such as immunohistochemistry, to assess microvessel density or protein phosphorylation levels.

Mandatory Visualization

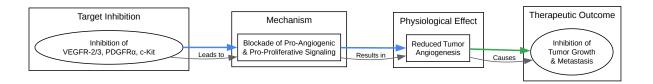












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